![molecular formula C5H4Br2N2 B1377189 4,5-Dibromopyridin-3-amine CAS No. 1427379-89-2](/img/structure/B1377189.png)
4,5-Dibromopyridin-3-amine
Overview
Description
4,5-Dibromopyridin-3-amine is a synthetic compound with the molecular formula C5H4Br2N2 . It is a pyridine-based heterocyclic compound that has been widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 4,5-Dibromopyridin-3-amine consists of a pyridine ring with two bromine atoms and an amine group. The molecular weight is 251.91 .Physical And Chemical Properties Analysis
4,5-Dibromopyridin-3-amine is a yellow powder that is sparingly soluble in water. It has a molecular weight of 251.91 .Scientific Research Applications
Synthesis and Functionalization
One primary application of 4,5-Dibromopyridin-3-amine is in the synthesis and functionalization of pyridine derivatives. For example, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, highlighting the chemoselectivity and high yield of amination reactions involving dibromopyridine derivatives Jianguo Ji, Tao Li, & W. Bunnelle, 2003. Additionally, J. Streef and H. J. Hertog (2010) investigated the amination of isomeric dibromopyridines with potassium amide in liquid ammonia, providing insight into reaction mechanisms and product distribution J. Streef & H. J. Hertog, 2010.
Catalysis and Reaction Mechanisms
The compound also finds utility in elucidating catalysis and reaction mechanisms. A. Takács et al. (2012) explored the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation, where 4,5-dibromo derivatives showed high reactivity, revealing mechanistic insights into the aminocarbonylation process A. Takács et al., 2012.
Material Science Applications
In material science, Lingling Li et al. (2008) synthesized functionalized, water-soluble BODIPY derivatives for potential applications in biological imaging and sensors. This work illustrates the role of halogenated pyridines in developing novel materials with specific optical properties Lingling Li et al., 2008.
properties
IUPAC Name |
4,5-dibromopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQQNDMARFXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromopyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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